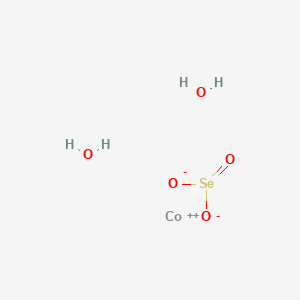

Cobalt selenite dihydrate

Beschreibung

Eigenschaften

CAS-Nummer |

19034-13-0 |

|---|---|

Molekularformel |

CoH4O5Se |

Molekulargewicht |

221.931 |

IUPAC-Name |

cobalt(2+);selenite;dihydrate |

InChI |

InChI=1S/Co.H2O3Se.2H2O/c;1-4(2)3;;/h;(H2,1,2,3);2*1H2/q+2;;;/p-2 |

InChI-Schlüssel |

WWWICIMNOLJZOD-UHFFFAOYSA-L |

SMILES |

O.O.[O-][Se](=O)[O-].[Co+2] |

Synonyme |

Cobalt(II) selenite dihydrate. |

Herkunft des Produkts |

United States |

Vergleich Mit ähnlichen Verbindungen

Structural and Morphological Differences

- Cobalt vs. Nickel Selenite Dihydrate: Both CoSeO₃·2H₂O and NiSeO₃·2H₂O form microcube structures under hydrothermal conditions. However, cobalt selenite dihydrate exhibits a slightly distorted monoclinic lattice compared to nickel’s more symmetrical arrangement .

Thermal Properties

| Compound | Decomposition Temperature | Residual Product |

|---|---|---|

| Cobalt Selenite Dihydrate | ~200–300°C | CoO, SeO₂ |

| Nickel Selenite Dihydrate | Higher than Co analog | NiO, SeO₂ |

| Manganese Selenite | Not reported | MnO, SeO₂ (inferred) |

Cobalt selenite dihydrate demonstrates lower thermal stability compared to nickel selenite dihydrate, decomposing at milder temperatures. This difference is attributed to the weaker Co–O bonding compared to Ni–O .

Optical and Electronic Properties

Vorbereitungsmethoden

Gravimetric Analysis

Cobalt content is quantified by thermal decomposition of the selenite to cobalt sulfate (CoSO₄) at 800°C, followed by weighing. Selenium is reduced to elemental Se⁰ using hydrazine hydrate and weighed directly.

pH-Metric Titration

The solubility equilibrium is monitored via pH measurements, with the pH of saturated solutions typically ranging from 4.2 to 4.8. Acid dissociation constants for selenous acid (H₂SeO₃; pKa1 = 4.0, pKa2 = 8.0) inform speciation calculations.

Challenges and Optimization Strategies

Q & A

Q. What are the standard laboratory methods for synthesizing cobalt selenite dihydrate?

Cobalt selenite dihydrate is typically synthesized via hydrothermal methods using cobalt(II) chloride hexahydrate (CoCl₂·6H₂O) and sodium selenite (Na₂SeO₃) as precursors. Key parameters include maintaining a pH of 4–6, temperatures of 120–180°C, and reaction durations of 12–24 hours. Post-synthesis, the product is washed with ethanol and dried to obtain microcrystalline structures. This method ensures high purity and controlled morphology .

Q. Which characterization techniques are essential for verifying the structural integrity of cobalt selenite dihydrate?

- XRD : Confirms crystallinity and phase purity by matching diffraction patterns with reference data.

- FTIR : Identifies vibrational modes of selenite (SeO₃²⁻) ions and water molecules.

- SEM/TEM : Reveals morphological features (e.g., microcubes or layered structures).

- TGA-DSC : Analyzes thermal stability and dehydration behavior (e.g., loss of H₂O at ~150°C and decomposition above 300°C) .

Q. What safety protocols are critical when handling sodium selenite during synthesis?

Sodium selenite (Na₂SeO₃) requires strict safety measures:

- Use nitrile gloves and ANSI-approved goggles to prevent skin/eye contact.

- Conduct reactions in fume hoods to avoid inhalation of toxic fumes.

- Dispose of waste via regulated chemical disposal systems, adhering to ECHA guidelines .

Advanced Research Questions

Q. How can discrepancies in reported thermal decomposition temperatures of cobalt selenite dihydrate be resolved?

Variations in decomposition data (e.g., H₂O loss at 150°C vs. 180°C) often arise from differences in experimental setups (heating rate, atmosphere). To reconcile these:

- Perform in-situ XRD during TGA-DSC to track phase transitions in real time.

- Standardize heating rates (e.g., 5°C/min) and purge gases (N₂ vs. air).

- Account for hydration state variations (e.g., dihydrate vs. anhydrous impurities) .

Q. What experimental strategies enhance the dielectric properties of cobalt selenite dihydrate for electronic applications?

- Doping : Introduce transition metals (e.g., Ni²⁺, Mn²⁺) during synthesis to alter charge-carrier density.

- Morphological Control : Optimize hydrothermal conditions to create high-surface-area microstructures.

- Impedance Spectroscopy : Measure frequency-dependent dielectric constants (ε') and loss (ε'') to correlate structure-property relationships .

Q. How does hydrothermal synthesis duration influence crystallinity and morphology?

Systematic studies show that prolonged reaction times (>18 hours) at 150°C yield well-defined microcubes with sharp edges, while shorter durations (<12 hours) produce irregular aggregates. XRD analysis confirms improved crystallinity with time, but excessive durations (>24 hours) may induce Ostwald ripening, altering particle size distribution .

Methodological Considerations

Q. What computational tools aid in analyzing the crystal structure of cobalt selenite dihydrate?

Software like ORTEP-III (with a graphical interface) can model thermal ellipsoids and bond angles from single-crystal XRD data. Pair this with VESTA for 3D visualization of unit cells and hydrogen-bonding networks .

Q. How should researchers address solubility inconsistencies in cobalt selenite dihydrate across studies?

Solubility data may vary due to metastable phases (e.g., anhydrate vs. tetrahydrate). Standardize measurements by:

- Using saturated solutions equilibrated for 24+ hours.

- Reporting solvent purity (e.g., deionized H₂O resistivity >18 MΩ·cm) and temperature (±0.1°C).

- Cross-validating with ICP-OES for quantitative metal-ion analysis .

Data Reporting Best Practices

Featured Recommendations

| Most viewed | ||

|---|---|---|

| Most popular with customers |

Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten

Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.